ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
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Overview
Description
Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a complex organic compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate typically involves a multi-step process. One common method includes the reaction of 5-acetyl-2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired thiazolidine derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and yield. These methods can also help in reducing reaction times and improving the overall scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways, while its antimicrobial effects could result from disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is unique due to its specific structural features and the presence of both acetyl and methoxy groups, which contribute to its distinct biological activities .
Biological Activity
Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and metabolic disorder treatments. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound belongs to the thiazolidin class, characterized by a thiazolidine ring structure that often contributes to various biological activities. The presence of an acetyl group and a methoxyphenyl moiety enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that thiazolidin derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:
- Induction of Apoptosis : Research indicates that certain thiazolidin derivatives can induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. For example, studies on related compounds revealed that they triggered apoptotic signals in HeLa cells, leading to cell death .
- Cytotoxicity : The cytotoxic effects of these compounds were evaluated using various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). IC50 values were determined to assess potency. Notably, some derivatives demonstrated lower IC50 values compared to standard chemotherapeutics like irinotecan .
Anti-inflammatory Effects
Thiazolidin derivatives have also been studied for their anti-inflammatory properties. In vitro experiments showed that these compounds can reduce pro-inflammatory markers in macrophages, suggesting a potential role in treating inflammatory diseases .
Metabolic Effects
Several thiazolidin compounds have been reported to enhance glucose uptake in insulin-resistant models. For instance:
- Insulin Sensitization : Certain derivatives improved glucose metabolism in high-carbohydrate diet-induced insulin-resistant mice. They effectively reduced hyperglycemia and related metabolic disturbances .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of thiazolidin derivatives:
Study | Objective | Findings |
---|---|---|
Study A | Evaluate anticancer activity | Compounds induced apoptosis in HeLa cells; IC50 values lower than irinotecan |
Study B | Assess anti-inflammatory effects | Reduction in ROS and NO levels in RAW264.7 macrophages |
Study C | Investigate insulin sensitization | Enhanced glucose uptake in insulin-resistant mice; reduced hyperglycemia |
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Apoptotic Pathways : Induction of apoptotic pathways involves modulation of Bcl-2 family proteins and activation of caspases.
- Inflammatory Pathway Modulation : The compound may inhibit NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines.
- Metabolic Regulation : By enhancing glucose uptake, these compounds may activate AMPK pathways involved in energy metabolism.
Properties
Molecular Formula |
C17H19NO5S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-[3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C17H19NO5S/c1-4-23-17(21)8-16-18(15(20)10-24-16)9-13-7-12(11(2)19)5-6-14(13)22-3/h5-8H,4,9-10H2,1-3H3/b16-8- |
InChI Key |
KPPDXSJHNFSDFE-PXNMLYILSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CC2=C(C=CC(=C2)C(=O)C)OC |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC2=C(C=CC(=C2)C(=O)C)OC |
Origin of Product |
United States |
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